3-hexyl-7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-3-HEXYL-4,8-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound with a unique structure that combines elements of isoquinoline and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-3-HEXYL-4,8-DIMETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the isoquinoline and chromenone precursors. These precursors are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs, often involving the use of catalysts to speed up the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-3-HEXYL-4,8-DIMETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. Reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines .
Scientific Research Applications
7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-3-HEXYL-4,8-DIMETHYL-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-3-HEXYL-4,8-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities and exhibit diverse biological activities.
Isoquinoline derivatives: Known for their wide range of biological activities and applications in medicinal chemistry.
Uniqueness
7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-3-HEXYL-4,8-DIMETHYL-2H-CHROMEN-2-ONE is unique due to its combined isoquinoline and chromenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H39NO5 |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
7-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethoxy]-3-hexyl-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C28H39NO5/c1-4-5-6-7-11-23-19(2)22-12-13-24(20(3)26(22)34-27(23)31)33-18-25(30)29-16-15-28(32)14-9-8-10-21(28)17-29/h12-13,21,32H,4-11,14-18H2,1-3H3 |
InChI Key |
WYHIJADFABYGQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)N3CCC4(CCCCC4C3)O)C)OC1=O)C |
Origin of Product |
United States |
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